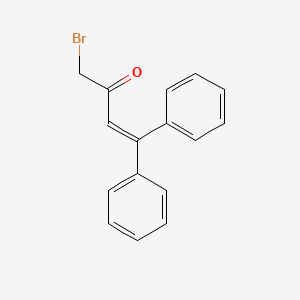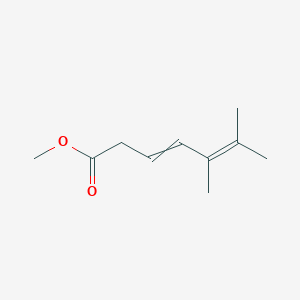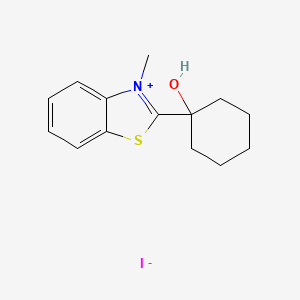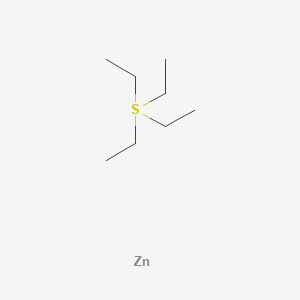
Tetraethyl-lambda4-sulfane;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl-lambda4-sulfane;ZINC, also known by its chemical formula C8H20SZn, is a compound that features a zinc atom coordinated with a tetraethyl-lambda4-sulfane ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-lambda4-sulfane;ZINC typically involves the reaction of zinc salts with tetraethyl-lambda4-sulfane ligands under controlled conditions. One common method includes the use of zinc chloride (ZnCl2) and tetraethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where zinc salts and tetraethyl-lambda4-sulfane are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl-lambda4-sulfane;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetraethyl-lambda4-sulfane;ZINC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Tetraethyl-lambda4-sulfane;ZINC exerts its effects involves the coordination of the zinc atom with the sulfur ligand, which can interact with various molecular targets. In biological systems, it may interact with zinc transporters and enzymes, influencing zinc homeostasis and cellular functions . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other zinc-sulfur complexes such as zinc diethyl sulfide and zinc tetraethyl sulfide. These compounds share similar structural features but may differ in their reactivity and applications .
Uniqueness
Tetraethyl-lambda4-sulfane;ZINC is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
105855-90-1 |
|---|---|
Formule moléculaire |
C8H20SZn |
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
tetraethyl-λ4-sulfane;zinc |
InChI |
InChI=1S/C8H20S.Zn/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3; |
Clé InChI |
GUTKTDHYQRXTSM-UHFFFAOYSA-N |
SMILES canonique |
CCS(CC)(CC)CC.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
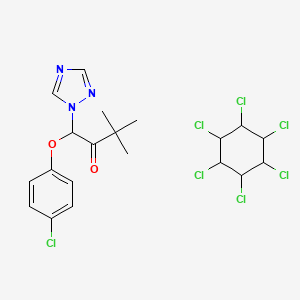
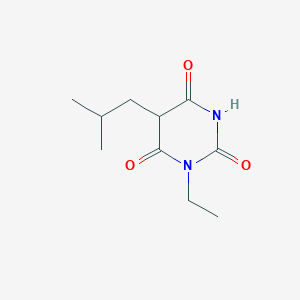
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
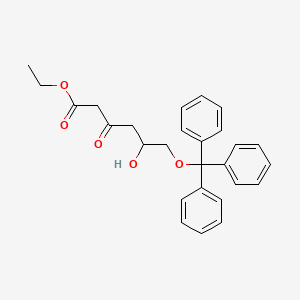
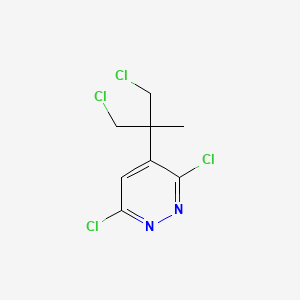
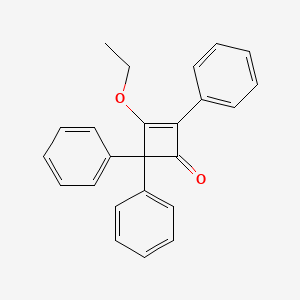
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
